molecular formula C11H14BrFOZn B14874967 4-(4-Fluorobutoxy)-2-methylphenylZinc bromide

4-(4-Fluorobutoxy)-2-methylphenylZinc bromide

Cat. No.: B14874967
M. Wt: 326.5 g/mol
InChI Key: ONLUGHILDUIPHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of the fluorobutoxy group and the methyl group on the phenyl ring provides unique reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE typically involves the reaction of 4-(4-fluorobutoxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(4-fluorobutoxy)-2-methylphenyl bromide+Zn4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE\text{4-(4-fluorobutoxy)-2-methylphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(4-fluorobutoxy)-2-methylphenyl bromide+Zn→4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial to obtain the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a new carbon-carbon bond.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used to facilitate cross-coupling reactions.

    Solvents: THF is a common solvent due to its ability to stabilize organozinc reagents.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at controlled temperatures to prevent decomposition.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used in the reaction.

Scientific Research Applications

4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, primarily through the transfer of the phenyl group to an electrophile. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    4-(4-FLUOROBUTOXY)PHENYLMAGNESIUM BROMIDE: Another organometallic reagent with similar reactivity but different metal center.

    4-(4-FLUOROBUTOXY)PHENYLLITHIUM: A lithium-based reagent with higher reactivity but less stability compared to the zinc counterpart.

Uniqueness

4-(4-FLUOROBUTOXY)-2-METHYLPHENYLZINC BROMIDE is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. The presence of the fluorobutoxy group also imparts unique electronic properties that can influence the outcome of chemical reactions.

Properties

Molecular Formula

C11H14BrFOZn

Molecular Weight

326.5 g/mol

IUPAC Name

bromozinc(1+);1-(4-fluorobutoxy)-3-methylbenzene-4-ide

InChI

InChI=1S/C11H14FO.BrH.Zn/c1-10-5-4-6-11(9-10)13-8-3-2-7-12;;/h4,6,9H,2-3,7-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ONLUGHILDUIPHO-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCCCCF.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.